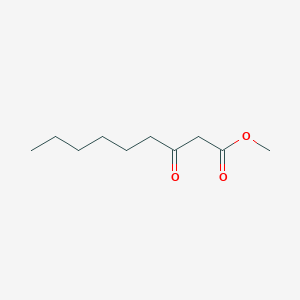

Methyl 3-oxononanoate

Description

Methyl 3-oxononanoate (C₁₀H₁₈O₃) is a methyl ester featuring a ketone group at the third carbon of a nine-carbon aliphatic chain. Its structure comprises a methyl ester moiety (-COOCH₃) and a β-keto group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis: The compound is synthesized via alkylation or condensation reactions. For instance, Method A (as per ) yields 43% of this compound using silica column chromatography for purification . Alternative routes involve coupling reactions with iodinated alkanes, as seen in the synthesis of ethyl 3-oxononanoate derivatives .

Properties

CAS No. |

51756-07-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 3-oxononanoate |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h3-8H2,1-2H3 |

InChI Key |

SFOVMRZNFRWGGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 3-oxononanoate undergoes hydrolysis under acidic or basic conditions, yielding 3-oxononanoic acid. This reaction is fundamental in organic synthesis for generating carboxylic acids.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Reflux (80–100°C) | 3-Oxononanoic acid |

| Basic hydrolysis | NaOH, H₂O | Room temperature to reflux | Sodium salt of 3-oxononanoate |

Oxidation Reactions

The ketone group at position 3 undergoes oxidation to form carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄ | Heat (60–80°C) | 3-Oxononanoic acid |

| Ketone oxidation | CrO₃, H₂SO₄ | Aqueous acidic medium | 3-Oxononanoic acid |

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | Room temperature | Methyl 3-hydroxynonanoate |

| Ketone reduction | LiAlH₄, dry ether | −78°C to room temperature | Methyl 3-hydroxynonanoate |

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution reactions, replacing the methoxy group with other nucleophiles. For example, a study demonstrated the reaction of this compound with 5-nitroisatoic anhydride under basic conditions to form a quinoline derivative .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester substitution | NaH, DMF, 5-nitroisatoic anhydride | Room temperature, overnight | Quinoline-3-carboxylate derivative |

Condensation Reactions

This compound serves as a precursor in heterocyclic synthesis. In one study, it reacted with sodium hydride (NaH) and 5-nitroisatoic anhydride to form a substituted quinoline via a tandem deprotonation and condensation mechanism .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Quinoline formation | NaH, DMF, anhydride | Room temperature, overnight | Nitro-substituted quinoline |

Stability and Dimerization

While not directly a reaction of this compound, related studies on similar ketones (e.g., methyl 2-oxobut-3-enoate) highlight that ketones can dimerize via hetero-Diels-Alder reactions under ambient conditions . For this compound, stability at low temperatures (e.g., −18°C) is critical to prevent unintended side reactions .

Key Observations

-

Versatility : The compound’s dual functionality (ester and ketone) enables participation in ester hydrolysis, ketone oxidation/reduction, and nucleophilic substitution.

-

Reaction Conditions : Mild conditions (e.g., room temperature) suffice for substitution and condensation reactions , while oxidation/reduction often requires heat or strong acids/bases.

-

Applications : Its reactivity makes it valuable in organic synthesis for pharmaceuticals, agrochemicals, and heterocyclic chemistry .

For further details, consult peer-reviewed studies on related ketones and esters .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : 186.25 g/mol (calculated from C₁₀H₁₈O₃).

- Spectroscopic Data :

Comparison with Similar Compounds

Ethyl 3-Oxononanoate

Ethyl 3-oxononanoate (C₁₁H₂₀O₃) replaces the methyl ester with an ethyl group (-COOCH₂CH₃).

| Property | Methyl 3-Oxononanoate | Ethyl 3-Oxononanoate |

|---|---|---|

| Molecular Weight | 186.25 g/mol | 200.27 g/mol |

| Synthesis Yield | 43% | 97% |

| ¹H NMR Shift (COO-R) | δ 3.67 (s) | δ 4.19 (q, J = 7.2 Hz) |

The 97% yield in its synthesis (via benzyl bromide alkylation ) contrasts with the lower yield of the methyl analog, highlighting method-dependent efficiency.

Methyl 3-Hydroxynonanoate

Methyl 3-hydroxynonanoate (C₁₀H₂₀O₃) substitutes the ketone with a hydroxyl group (-OH).

| Property | This compound | Methyl 3-Hydroxynonanoate |

|---|---|---|

| Functional Group | β-keto ester | β-hydroxy ester |

| Molecular Weight | 186.25 g/mol | 188.26 g/mol |

| Polarity | Higher (due to ketone) | Moderate (due to -OH) |

The hydroxyl analog likely exhibits reduced reactivity in keto-based condensations but increased hydrogen-bonding capacity, affecting solubility and biological activity .

Shorter-Chain Analogs: Methyl 3-Oxo-pentanoate

Methyl 3-oxo-pentanoate (C₆H₁₀O₃) has a five-carbon chain.

| Property | This compound | Methyl 3-Oxo-pentanoate |

|---|---|---|

| Chain Length | 9 carbons | 5 carbons |

| Boiling Point | Not reported | Lower (shorter chain) |

| Applications | Pharmaceutical intermediates | Flavor/fragrance synthesis |

Shorter chains reduce molecular weight (130.14 g/mol) and volatility, making analogs like Methyl 3-oxo-pentanoate (CAS 30414-53-0) suitable for volatile organic compound (VOC) applications .

Branched-Chain Analogs: Ethyl 3-Methyl-4-Oxopentanoate

Ethyl 3-methyl-4-oxopentanoate (C₈H₁₄O₃) introduces branching at the third carbon.

| Property | This compound | Ethyl 3-Methyl-4-Oxopentanoate |

|---|---|---|

| Structure | Linear chain | Branched chain |

| Steric Effects | Minimal | Increased |

Branching may hinder crystallization and alter reactivity in nucleophilic additions due to steric hindrance .

Other Ester Variants: Propyl 3-Oxononanoate

Propyl 3-oxononanoate (C₁₂H₂₂O₃) extends the ester chain to propyl (-COOCH₂CH₂CH₃). While its CAS number (6622-41-9) is noted , physicochemical data are absent in the provided evidence. Longer ester chains typically enhance lipid solubility but may reduce metabolic stability.

Research Implications

This compound’s β-keto ester motif is critical in synthesizing heterocycles (e.g., triazolopyrimidinones ) and bioactive molecules. Comparisons underscore that chain length, substituents, and functional groups modulate reactivity, yield, and application scope. Further studies on crystallography and thermodynamic properties could deepen structural insights.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.